molecular formula C19H17ClN2O B12190356 8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12190356
M. Wt: 324.8 g/mol
InChI Key: JQIQBMMYIBTUOY-UHFFFAOYSA-N
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Description

8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a chloro group, a phenylacetyl group, and a tetrahydro-pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The chloro and phenylacetyl groups are then introduced through subsequent reactions, such as halogenation and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone

InChI

InChI=1S/C19H17ClN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2

InChI Key

JQIQBMMYIBTUOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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